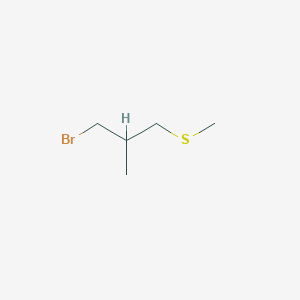
2-Chloro-1-(chloromethyl)-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(chloromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2. It is a chlorinated nitrobenzene derivative, which is used as an intermediate in the synthesis of various chemical products. This compound is characterized by the presence of a nitro group (-NO2) and two chlorine atoms attached to a benzene ring, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-3-nitrobenzene typically involves the nitration of 2-chlorotoluene followed by chlorination. The nitration process introduces a nitro group into the aromatic ring, while the subsequent chlorination step adds a chlorine atom to the methyl group. The reaction conditions for these steps are as follows:
Nitration: 2-Chlorotoluene is treated with a mixture of concentrated sulfuric acid (H2SO4) and concentrated nitric acid (HNO3) at a controlled temperature to introduce the nitro group at the meta position relative to the chlorine atom.
Chlorination: The resulting 2-chloro-3-nitrotoluene is then subjected to chlorination using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to replace the methyl hydrogen with a chlorine atom, forming this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the hazardous chemicals involved in the synthesis.
化学反应分析
Types of Reactions
2-Chloro-1-(chloromethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in an appropriate solvent (e.g., methanol or ethanol).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as 2-chloro-1-(alkoxymethyl)-3-nitrobenzene or 2-chloro-1-(thiomethyl)-3-nitrobenzene can be formed.
Amino Derivatives: Reduction of the nitro group yields 2-chloro-1-(chloromethyl)-3-aminobenzene.
Oxidized Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
科学研究应用
2-Chloro-1-(chloromethyl)-3-nitrobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as a building block for the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-1-(chloromethyl)-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(chloromethyl)-4-nitrobenzene
- 2-Chloro-1-(chloromethyl)-5-nitrobenzene
- 2-Chloro-1-(chloromethyl)-6-nitrobenzene
Uniqueness
2-Chloro-1-(chloromethyl)-3-nitrobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. The position of the nitro group relative to the chloromethyl group influences the compound’s reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized chemical products with tailored properties.
属性
CAS 编号 |
108772-93-6 |
|---|---|
分子式 |
C7H5Cl2NO2 |
分子量 |
206.02 g/mol |
IUPAC 名称 |
2-chloro-1-(chloromethyl)-3-nitrobenzene |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 |
InChI 键 |
ZQJZFYFOZXMOCZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanethiol](/img/structure/B13540677.png)



![Methyl ((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)glycinate](/img/structure/B13540705.png)
![6,6,8-Trioxo-6$l^{6}-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13540710.png)
![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)







